molecular formula C12H7ClFKN2O2 B6283667 potassium 2-[(4-chloro-3-fluorophenyl)amino]pyridine-3-carboxylate CAS No. 2344680-81-3

potassium 2-[(4-chloro-3-fluorophenyl)amino]pyridine-3-carboxylate

Cat. No.: B6283667
CAS No.: 2344680-81-3
M. Wt: 304.74 g/mol
InChI Key: WUVUMZPDKJLQNM-UHFFFAOYSA-M
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Description

Potassium 2-[(4-chloro-3-fluorophenyl)amino]pyridine-3-carboxylate is a chemical compound with the molecular formula C12H8ClFN2O2K. It is known for its unique structure, which includes a pyridine ring substituted with a carboxylate group and an amino group attached to a 4-chloro-3-fluorophenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 2-[(4-chloro-3-fluorophenyl)amino]pyridine-3-carboxylate typically involves the reaction of 4-chloro-3-fluoroaniline with 2-chloronicotinic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-chloro-3-fluoroaniline attacks the carbonyl carbon of 2-chloronicotinic acid, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate or potassium hydroxide, which facilitates the deprotonation of the carboxylic acid group and the formation of the carboxylate salt .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization, filtration, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-[(4-chloro-3-fluorophenyl)amino]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced derivatives with fewer oxygen atoms .

Scientific Research Applications

Potassium 2-[(4-chloro-3-fluorophenyl)amino]pyridine-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of potassium 2-[(4-chloro-3-fluorophenyl)amino]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, which are key regulators of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the disease being studied .

Comparison with Similar Compounds

Potassium 2-[(4-chloro-3-fluorophenyl)amino]pyridine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

2344680-81-3

Molecular Formula

C12H7ClFKN2O2

Molecular Weight

304.74 g/mol

IUPAC Name

potassium;2-(4-chloro-3-fluoroanilino)pyridine-3-carboxylate

InChI

InChI=1S/C12H8ClFN2O2.K/c13-9-4-3-7(6-10(9)14)16-11-8(12(17)18)2-1-5-15-11;/h1-6H,(H,15,16)(H,17,18);/q;+1/p-1

InChI Key

WUVUMZPDKJLQNM-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(N=C1)NC2=CC(=C(C=C2)Cl)F)C(=O)[O-].[K+]

Purity

95

Origin of Product

United States

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